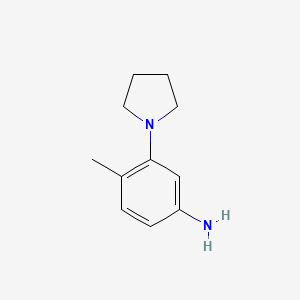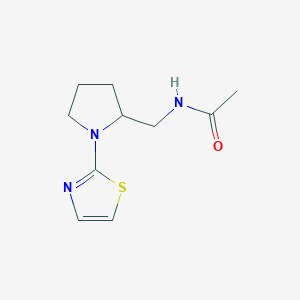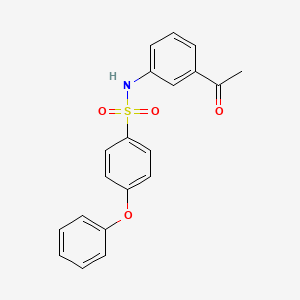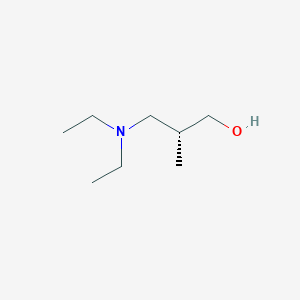
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone, is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the potential characteristics and behaviors of the compound of interest. For instance, the first paper describes the synthesis of 3-(2-pyridyl)triazolo[1,5-a]pyridine, which shares the triazolopyridine moiety with the compound . The second paper discusses organotin(IV) complexes with ligands derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, indicating the relevance of pyrrolidinyl methanone structures in coordination chemistry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazine with di-2-pyridyl ketone under reflux in a methanol-water mixture . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate triazolyl and methoxypyridinyl substituents. The second paper does not provide direct synthesis methods for the compound of interest but does indicate that pyrrolidinyl methanone structures can be modified to form ligands for metal complexes .
Molecular Structure Analysis
X-ray diffraction was used to characterize the crystal structure of 3-(2-pyridyl)triazolo[1,5-a]pyridine and its copper complex . This technique could also be applied to determine the molecular structure of the compound , providing insights into its geometry and electronic configuration. The organotin(IV) complexes discussed in the second paper were characterized by various spectroscopic methods, suggesting that similar techniques could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The first paper does not discuss specific chemical reactions of the synthesized compound beyond its ability to act as a ligand in metal complexes . The second paper, however, indicates that the ligands derived from pyrrolidinyl methanone can coordinate with organotin(IV) atoms through multiple sites, suggesting that the compound may also exhibit diverse reactivity and the potential to form complexes .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not directly reported, the related compounds in the papers provide some context. The low molar conductance values of the organotin(IV) complexes suggest that they are nonelectrolytes . This property could be relevant to the compound if it forms similar complexes. Additionally, the antimicrobial activities of the organotin(IV) complexes indicate potential biological relevance, which could also be a property of the compound if it exhibits similar biological activity .
将来の方向性
特性
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-20-12-11(3-2-5-14-12)13(19)17-7-4-10(9-17)18-8-6-15-16-18/h2-3,5-6,8,10H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDJBEKZRVQBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)

![Ethyl 4-(2-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2544051.png)
![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)

![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2544059.png)

